molecular formula C9H4ClF6NO B12612515 N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride CAS No. 902492-10-8

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride

Cat. No.: B12612515
CAS No.: 902492-10-8
M. Wt: 291.58 g/mol
InChI Key: HURIYYFMXOTZOL-UHFFFAOYSA-N
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Description

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride is an organic compound characterized by the presence of hydroxy, trifluoromethyl, and carboximidoyl chloride functional groups. This compound is notable for its high electronegativity and steric hindrance due to the trifluoromethyl groups, making it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)benzene with appropriate reagents to introduce the hydroxy and carboximidoyl chloride groups. One common method involves the use of N-hydroxyphthalimide and oxalyl chloride under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboximidoyl chloride group can be reduced to form amines.

    Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride exerts its effects involves the interaction of its functional groups with molecular targets. The trifluoromethyl groups enhance the compound’s electronegativity, facilitating interactions with electron-rich sites on target molecules. The hydroxy and carboximidoyl chloride groups participate in various chemical reactions, enabling the compound to act as a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzyl chloride
  • 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • 1,3,5-Tris(trifluoromethyl)benzene

Uniqueness

N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride is unique due to the combination of hydroxy, trifluoromethyl, and carboximidoyl chloride groups in a single molecule. This combination imparts distinct chemical properties, such as high reactivity and stability, making it a valuable reagent in various applications .

Properties

IUPAC Name

N-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF6NO/c10-7(17-18)4-1-5(8(11,12)13)3-6(2-4)9(14,15)16/h1-3,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURIYYFMXOTZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70848279
Record name N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70848279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902492-10-8
Record name N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70848279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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